4-[2-(azepan-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide
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Overview
Description
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide is an organic compound that features a seven-membered azepane ring, an oxoethoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide typically involves the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the oxoethoxy group: This step involves the reaction of the azepane derivative with an oxoethoxy-containing reagent, often under reflux conditions.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated sulfonamides.
Scientific Research Applications
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- 4-[2-(azepan-1-yl)-2-oxoethoxy]benzoic acid
Uniqueness
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azepane ring and sulfonamide moiety make it particularly interesting for medicinal chemistry applications, where it can serve as a versatile scaffold for drug development.
Properties
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-2-11-18-24(21,22)16-9-7-15(8-10-16)23-14-17(20)19-12-5-3-4-6-13-19/h7-10,18H,2-6,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZGTNVZMQDOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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